

Health and Safety Considerations for 2-Bromopentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromopentane**

Cat. No.: **B028208**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for **2-bromopentane**, a versatile reagent in organic synthesis and pharmaceutical development. Understanding the toxicological profile, physicochemical properties, and appropriate handling procedures is paramount to ensuring laboratory safety and mitigating potential risks. This document summarizes key safety data, outlines experimental protocols for hazard assessment based on internationally recognized guidelines, and provides visual aids to clarify important safety workflows.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for **2-bromopentane** is presented in the tables below. This information is critical for a comprehensive risk assessment.

Table 1: Physicochemical Properties of **2-Bromopentane**

Property	Value	Reference
Chemical Formula	$C_5H_{11}Br$	[1] [2]
Molecular Weight	151.04 g/mol	[1] [2]
Appearance	Colorless to yellow-colored liquid with a strong odor	[1] [2] [3] [4] [5] [6]
Boiling Point	116-117 °C (240.8-242.6 °F) at 760 mmHg	[5] [7] [8] [9] [10]
Melting Point	-95.5 °C (-139.9 °F)	[7] [8] [9]
Flash Point	20 °C (68 °F)	[7] [8] [9] [10] [11] [12]
Density	1.223 g/mL at 25 °C	[5] [13]
Vapor Pressure	21.3 mmHg	[1] [14]
Water Solubility	Insoluble	[3] [4] [5] [6] [10] [15]
Solubility in Organic Solvents	Soluble in solvents like hexane, diethyl ether, and chloroform	[15]

Table 2: Toxicological Data for **2-Bromopentane**

Endpoint	Value	Species	Method	Reference
Acute Inhalation Toxicity	LC50: 33 g/m ³	Mouse	Not specified	[11] [12]
Acute Oral Toxicity	LD50: > 2000 mg/kg (ATE)	Not specified	Based on ATE data	[8]
Acute Dermal Toxicity	LD50: > 2000 mg/kg (ATE)	Not specified	Based on ATE data	[8]
Skin Irritation	Causes skin irritation	Rabbit (presumed)	OECD 404 (presumed)	[1] [2] [4] [6] [10] [11] [12]
Eye Irritation	Causes serious eye irritation	Rabbit (presumed)	OECD 405 (presumed)	[1] [2] [4] [6] [10] [11] [12]
Respiratory Irritation	May cause respiratory irritation	Not specified	Not specified	[1] [2] [10]
Mutagenicity	No data available	Not specified	Not specified	[10]
Carcinogenicity	Not listed by IARC, NTP, ACGIH, or OSHA	Not applicable	Not applicable	[11] [12]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory tract irritation	Not specified	Not specified	[1] [2] [10]
Central Nervous System Effects	In high concentrations, vapors may be narcotic	Human (presumed)	Not specified	[1] [2] [3] [4] [5] [6] [14]

Hazard Identification and Classification

2-Bromopentane is classified as a hazardous substance. The following GHS hazard statements apply:

- H225: Highly flammable liquid and vapor.[1][2]
- H226: Flammable liquid and vapor.[1][2][4][6]
- H315: Causes skin irritation.[1][2][4][6]
- H319: Causes serious eye irritation.[1][2][4][6]
- H335: May cause respiratory irritation.[1][2]

Experimental Protocols for Safety Assessment

While specific experimental reports for **2-bromopentane** are not readily available in the public domain for all endpoints, the following sections detail the methodologies based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[1][3][4][11][16] These protocols provide a framework for the types of studies required to assess the safety of a chemical like **2-bromopentane**.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.[17]

Methodology:

- Test Animals: Healthy, young adult rats (preferably females) are used.[17][18]
- Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[17][18]
- Dose Administration: The test substance is administered as a single oral dose via gavage. [18][19] Dosing is sequential, starting with a single animal at a specific dose level (e.g., 300 mg/kg or 2000 mg/kg).[17][20]
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[18][19][20] Clinical signs are recorded at various intervals after dosing.[19][20] Body weight is measured before dosing and weekly thereafter.[18][20]

- Step-wise Procedure: Depending on the outcome (survival or death), additional animals are dosed at higher or lower fixed dose levels.[17]
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[17]

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[13][15][21]

Methodology:

- Test Animals: Healthy, young adult albino rabbits are typically used.[13][15]
- Preparation: The fur on the animal's back is clipped 24 hours before the test.[13]
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[5][15]
- Exposure: The patch is left in place for 4 hours.[13][15]
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[13][15][22] If effects persist, observations may continue for up to 14 days.[15][22]
- Scoring: Skin reactions are scored using a standardized grading system.[13][22]

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[7][9][23]

Methodology:

- Test Animals: Healthy, young adult albino rabbits are used.[7][24][25]

- Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure they are free of defects.[7][25]
- Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[7][24][25] The other eye serves as a control.[7][24][25]
- Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][9] Observations may continue for up to 21 days to assess reversibility.[7][24]
- Scoring: Ocular lesions are scored using a standardized system.[7]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.[26][27]

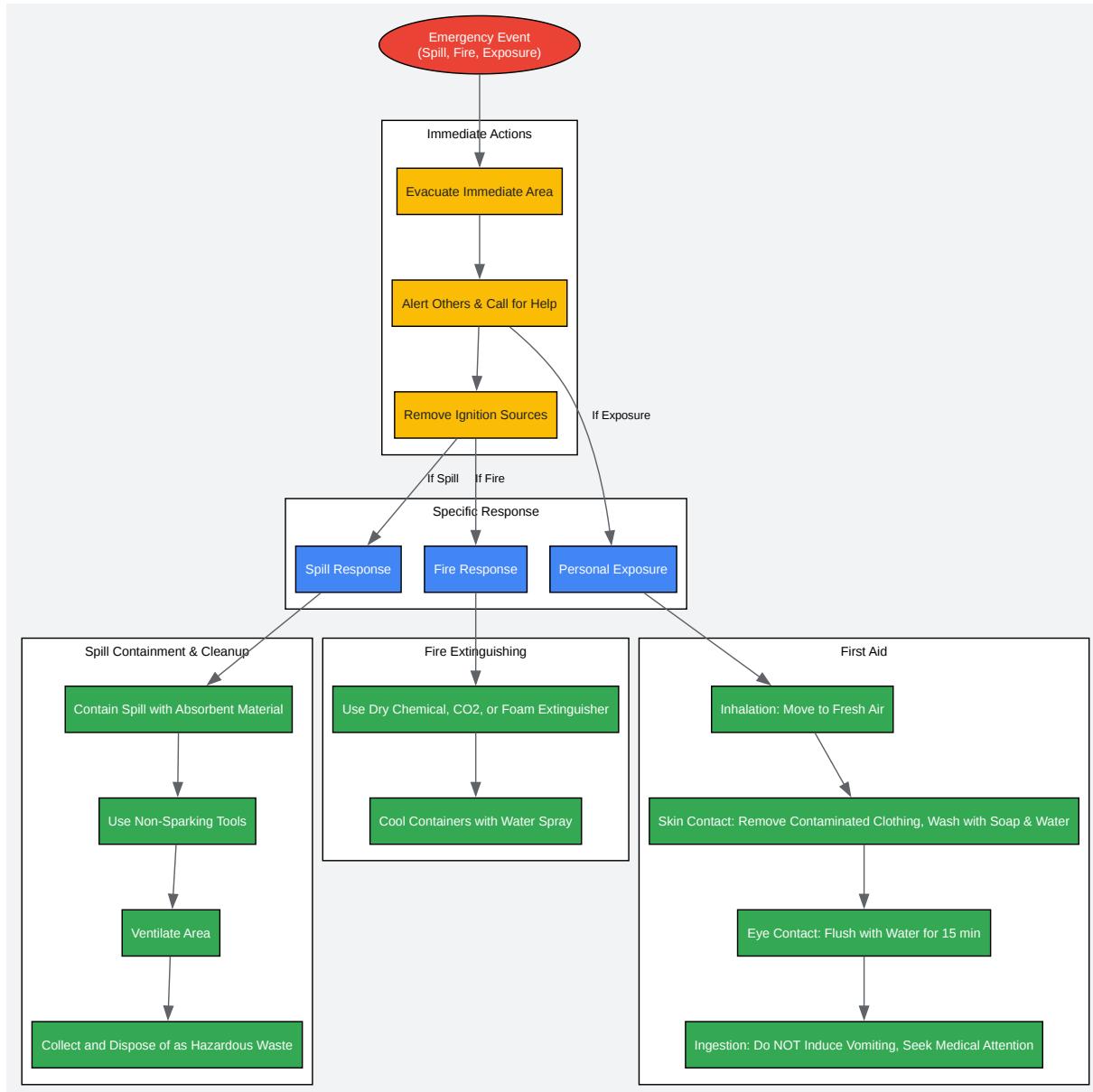
Methodology:

- Tester Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.[26]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.[26]
- Exposure: The bacterial strains are exposed to various concentrations of the test substance.[26][28]
- Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.[26]
- Incubation and Scoring: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.[26]
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Emergency Procedures

Potential Toxicological Signaling Pathways

While specific signaling pathways for **2-bromopentane** toxicity have not been elucidated, halogenated hydrocarbons, as a class, are known to exert their toxic effects through various mechanisms.[\[29\]](#)[\[30\]](#)[\[31\]](#) These can include:


- Interaction with Cellular Receptors: Some halogenated aromatic hydrocarbons are known to bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and downstream toxic effects.[\[32\]](#)[\[33\]](#)
- Oxidative Stress: Metabolism of halogenated hydrocarbons can lead to the formation of reactive intermediates that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[\[29\]](#)
- Central Nervous System Depression: Lipophilic hydrocarbons can cross the blood-brain barrier and interact with neurotransmitter receptors such as NMDA, dopamine, and GABA receptors, leading to CNS depression.[\[29\]](#)[\[31\]](#)
- Myocardial Sensitization: Halogenated hydrocarbons can sensitize the heart to catecholamines, increasing the risk of cardiac arrhythmias.[\[29\]](#)

The following diagram illustrates a generalized workflow for assessing the risk of a chemical substance like **2-bromopentane**.

[Click to download full resolution via product page](#)**Hazard Identification and Risk Assessment Workflow.**

Emergency Response Procedures

In the event of an emergency involving **2-bromopentane**, the following procedures should be followed.

[Click to download full resolution via product page](#)

Emergency Response Flowchart for **2-Bromopentane**.

Safe Handling and Storage

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[6][11][23]
- Ground and bond containers when transferring material to prevent static discharge.[6][11][23]
- Avoid contact with skin, eyes, and clothing.[6][11][23]
- Use non-sparking tools.[4][6]
- Keep away from heat, sparks, and open flames.[6][11][23]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11][23]
- Keep away from sources of ignition.[11][23]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6][7][16][23]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling **2-bromopentane**:

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][11][29][32]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[6][11][29][32]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[32]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[[1](#)][[4](#)][[11](#)][[12](#)]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[[1](#)][[4](#)][[11](#)][[12](#)][[16](#)]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[[1](#)][[4](#)][[11](#)][[12](#)]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[[11](#)][[12](#)][[23](#)][[32](#)]

Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for **2-bromopentane** before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [oecd.org](#) [oecdn.org]
- 2. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]
- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 6. [echemi.com](#) [echemi.com]
- 7. [ntp.niehs.nih.gov](#) [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]
- 9. oecd.org [oecd.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. oecd.org [oecd.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 14. 2-Bromopentane - Hazardous Agents | Haz-Map [haz-map.com]
- 15. oecd.org [oecd.org]
- 16. rrma-global.org [rrma-global.org]
- 17. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. agc-chemicals.com [agc-chemicals.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. oecd.org [oecd.org]
- 24. In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. scantox.com [scantox.com]
- 28. vivotecnia.com [vivotecnia.com]
- 29. dynamed.com [dynamed.com]
- 30. researchgate.net [researchgate.net]
- 31. health.hawaii.gov [health.hawaii.gov]
- 32. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Health and Safety Considerations for 2-Bromopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028208#health-and-safety-considerations-for-2-bromopentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com